(2-Methyl-1,3-dioxolan-4-yl)methanol CAS number
(2-Methyl-1,3-dioxolan-4-yl)methanol CAS number
An In-depth Technical Guide to (2-Methyl-1,3-dioxolan-4-yl)methanol for Advanced Research and Pharmaceutical Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Methyl-1,3-dioxolan-4-yl)methanol, a versatile chiral building block with significant applications in organic synthesis and drug discovery. We will delve into its fundamental properties, synthesis protocols, and critical applications, offering field-proven insights for researchers, chemists, and professionals in pharmaceutical development.
Core Identification and Chemical Profile
(2-Methyl-1,3-dioxolan-4-yl)methanol is a protected form of glycerol, where the 1,2-diol is masked as an acetal. This structural feature leaves a primary alcohol available for selective chemical transformations, making it a valuable intermediate in complex syntheses.
Key Identifiers:
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Chemical Name: (2-Methyl-1,3-dioxolan-4-yl)methanol[1]
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Synonyms: 4-Hydroxymethyl-2-methyl-1,3-dioxolane, Glycerol acetaldehyde acetal[1]
The molecule is a close structural analog of the more commonly known solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), which is derived from glycerol and acetone.[5][6][7] The principles and applications are often transferable between these related compounds.
Physicochemical Properties and Rationale for Application
The utility of (2-Methyl-1,3-dioxolan-4-yl)methanol is directly linked to its distinct physicochemical properties, which are summarized below.
| Property | Value | Significance in Application |
| Molecular Weight | 118.1311 g/mol [3] | Low molecular weight facilitates handling and purification. |
| Boiling Point | 187 °C (estimated)[3] | Allows for purification by distillation under reduced pressure. |
| Density | 1.1243 g/cm³[3] | Standard for a small oxygenated organic molecule. |
| Solubility | Soluble in polar solvents[8] | The hydroxyl group enables solubility in alcohols and partial miscibility in water, crucial for reaction setup.[8] |
| Hydrogen Bonding | 1 Donor, 3 Acceptors[1][4] | The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms in the ring and the hydroxyl group act as acceptors, influencing solvent interactions and physical properties.[8][9] |
| Topological Polar Surface Area | 38.7 Ų[1][4] | This value suggests moderate polarity, affecting its chromatographic behavior and membrane permeability characteristics. |
The presence of both a protected diol and a free primary alcohol is the cornerstone of its synthetic utility. The dioxolane ring is stable under neutral and basic conditions but can be cleaved under acidic conditions. This pH-sensitive nature makes acetals like this one valuable as protecting groups and as linkages in drug delivery systems designed for release in acidic environments like tumors or endosomes.[10]
Synthesis Protocol and Mechanistic Insight
The most common and logical synthesis of (2-Methyl-1,3-dioxolan-4-yl)methanol is the acid-catalyzed acetalization of glycerol with acetaldehyde. This reaction is a reversible equilibrium, and strategic choices must be made to drive it towards product formation.
Underlying Mechanism: Acid-Catalyzed Acetalization
The reaction proceeds via a well-established mechanism for acetal formation. The acid catalyst protonates the carbonyl oxygen of acetaldehyde, rendering the carbonyl carbon highly electrophilic. A hydroxyl group from glycerol then performs a nucleophilic attack on this activated carbon, leading to a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule forms a resonance-stabilized oxocarbenium ion. The final step involves the intramolecular attack by the adjacent hydroxyl group of the glycerol backbone, followed by deprotonation to yield the stable five-membered dioxolane ring.
The formation of the five-membered ring (1,3-dioxolane) is thermodynamically favored over the six-membered ring (1,3-dioxane) when using glycerol.
Step-by-Step Experimental Protocol
This protocol is a representative method for laboratory-scale synthesis.
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Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol (1.0 mol) and toluene (200 mL).
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Causality: Toluene serves as an azeotropic solvent to remove the water generated during the reaction, which is critical for shifting the equilibrium towards the product side.
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Reagent Addition: Add acetaldehyde (1.1 mol, slight excess) to the flask. Cool the mixture in an ice bath and slowly add a catalytic amount of p-toluenesulfonic acid (0.01 mol).
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Causality: A slight excess of acetaldehyde helps drive the reaction forward. The acid catalyst is essential for activating the carbonyl group.[6]
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Reaction Execution: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).
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Causality: Continuous removal of water is the primary driver for achieving high conversion.[11]
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Workup and Neutralization: Cool the reaction mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Causality: Neutralization is crucial to prevent acid-catalyzed decomposition of the product during purification.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure (2-Methyl-1,3-dioxolan-4-yl)methanol.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of (2-Methyl-1,3-dioxolan-4-yl)methanol.
Core Applications in Drug Development and Advanced Synthesis
The unique structure of (2-Methyl-1,3-dioxolan-4-yl)methanol makes it a cornerstone in several high-value applications.
Chiral Building Block for Asymmetric Synthesis
As a derivative of glycerol, this compound is chiral. The commercially available material is often a racemic mixture. However, enantiomerically pure forms can be synthesized from chiral precursors, making it an invaluable building block for creating stereochemically defined molecules. Its structure allows it to serve as a mimic for sugar moieties in nucleoside analogs, which is a common strategy in the development of antiviral and antitumor agents.[3] The selective protection of the 1,2-diol allows chemists to perform reactions exclusively at the primary C3 alcohol, preserving the stereocenter at C4 for later-stage manipulations.
pH-Sensitive Linker in Drug Delivery Systems
The acetal linkage is stable at physiological pH (7.4) but hydrolyzes under mildly acidic conditions (pH 4-6). This property is exploited in advanced drug delivery systems.[10] A therapeutic agent can be conjugated to a polymer or nanoparticle via this linker. The conjugate remains intact in the bloodstream but releases the active drug in the acidic microenvironment of a tumor or within the lysosome after cell uptake, thereby increasing therapeutic efficacy and reducing systemic toxicity.
Precursor for Bio-based Solvents and Additives
This compound belongs to the same family as solketal, which is recognized as a green solvent and a valuable fuel additive derived from biodiesel waste.[6][7][11][12] Research into (2-Methyl-1,3-dioxolan-4-yl)methanol and similar glycerol acetals contributes to the development of sustainable chemical processes and products.[6][7] They are used as plasticizers, surfactants, and flavoring agents in various industries.[6]
Logical Pathway for Application
Caption: Logical relationship between molecular features and applications.
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when handling any chemical reagent.
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Hazard Identification: According to GHS classifications, this compound is considered a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is 2-8°C.[3]
References
-
(2-methyl-1,3-dioxolan-4-yl)methanol. MySkinRecipes. [Link]
-
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methanol. Solubility of Things. [Link]
-
Safety data sheet. BASF. [Link]
-
Chloral hydrate. Wikipedia. [Link]
-
Investigating Glycerol's Role in Controlled Drug Release. LinkedIn. [Link]
-
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. ResearchGate. [Link]
-
(2-Methyl-1,3-dioxolan-4-yl)methanol | C5H10O3. PubChem. [Link]
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics. [Link]
-
2-Methyl-2-propyl-1,3-dioxolane-4-methanol. PubChem. [Link]
- The use of glycerin in moderating transdermal drug delivery.
-
A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts. RSC Publishing. [Link]
-
Acetals as pH-sensitive linkages for drug delivery. PubMed - NIH. [Link]
-
The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. MDPI. [Link]
-
Solketal - A quantum mecanics study of the reaction mechanism of ketalization. ResearchGate. [Link]
-
What's the application of Solketal? LinkedIn. [Link]
-
Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. Semantic Scholar. [Link]
Sources
- 1. (2-Methyl-1,3-dioxolan-4-yl)methanol | C5H10O3 | CID 95269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3773-93-1|(2-Methyl-1,3-dioxolan-4-yl)methanol|BLD Pharm [bldpharm.com]
- 3. (2-methyl-1,3-dioxolan-4-yl)methanol [myskinrecipes.com]
- 4. guidechem.com [guidechem.com]
- 5. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 6. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 7. The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency [mdpi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
